2-(1-hydroxy-1H-1,2,3-benzotriazole-5-sulfonamido)acetic acid
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Description
Synthesis Analysis
- Amide Synthesis : HOBt facilitates the synthesis of amides from carboxylic acids (beyond amino acids). This method is particularly useful when acyl chlorides are not readily convertible .
Chemical Reactions Analysis
HOBt participates in various reactions, including peptide bond formation, amide synthesis, and other transformations. Its involvement in the preparation of amide derivatives of ionophoric antibiotics exemplifies its versatility .
Scientific Research Applications
Overview of Sulfonamides in Research
Sulfonamides, a class of compounds to which 2-(1-hydroxy-1H-1,2,3-benzotriazole-5-sulfonamido)acetic acid belongs, have been extensively investigated for their diverse biological activities. These compounds are found in a variety of clinically used drugs, including diuretics, carbonic anhydrase inhibitors (CAIs), antiepileptics, and antitumor agents. The sulfonamide moiety is a key functional group contributing to the pharmacological properties of these molecules. Research and patents from 2008 to 2012 highlight the development of novel sulfonamides for treating conditions such as glaucoma and cancer, emphasizing their significance as antiglaucoma agents and antitumor agents/diagnostic tools (Carta, Scozzafava, & Supuran, 2012).
Sulfonamides as Corrosion Inhibitors
The use of benzotriazole and its derivatives, including sulfonamide-based compounds, as corrosion inhibitors for metals is well-documented. These compounds are effective in preventing corrosion in various metals, making them valuable in industries requiring metal protection. For example, studies on 1,2,3-benzotriazole and its derivatives have shown their ability to adsorb on metal surfaces from aqueous solutions, inhibiting corrosion across a wide pH range. This property is particularly beneficial for protecting iron and steel against corrosion, underscoring the multifunctional applications of sulfonamides beyond pharmaceuticals (Kuznetsov, 2020).
Contributions to Environmental Science
Sulfonamides have also been explored for their role in environmental science, particularly in the treatment of organic pollutants. The enzymatic degradation of pollutants, enhanced by redox mediators, is a cleaner and more efficient method of addressing environmental contamination. Sulfonamide compounds, due to their chemical structure, can act as effective redox mediators, improving the efficiency of enzymatic processes in the degradation of recalcitrant compounds found in industrial wastewater (Husain & Husain, 2007).
Properties
IUPAC Name |
2-[(1-hydroxybenzotriazol-5-yl)sulfonylamino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O5S/c13-8(14)4-9-18(16,17)5-1-2-7-6(3-5)10-11-12(7)15/h1-3,9,15H,4H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUSLAPOTGGILME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)NCC(=O)O)N=NN2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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